molecular formula C19H20N4O B2355786 3-((2,3-dimethylphenyl)amino)-6-(4-methylbenzyl)-1,2,4-triazin-5(4H)-one CAS No. 898651-08-6

3-((2,3-dimethylphenyl)amino)-6-(4-methylbenzyl)-1,2,4-triazin-5(4H)-one

Cat. No.: B2355786
CAS No.: 898651-08-6
M. Wt: 320.396
InChI Key: QGDWTBGJBSTYHU-UHFFFAOYSA-N
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Description

3-((2,3-dimethylphenyl)amino)-6-(4-methylbenzyl)-1,2,4-triazin-5(4H)-one is a synthetic organic compound belonging to the triazine family Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring This particular compound is characterized by its unique structure, which includes a dimethylphenyl group, a methylbenzyl group, and a triazinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((2,3-dimethylphenyl)amino)-6-(4-methylbenzyl)-1,2,4-triazin-5(4H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Triazine Core: The triazine core can be synthesized by reacting cyanuric chloride with an appropriate amine, such as 2,3-dimethylaniline, under controlled conditions.

    Substitution Reaction: The intermediate product is then subjected to a substitution reaction with 4-methylbenzyl chloride to introduce the methylbenzyl group.

    Cyclization: The final step involves cyclization to form the triazinone ring, which can be achieved by heating the intermediate product under reflux conditions in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Industrial methods may also incorporate advanced techniques such as continuous flow reactors and automated synthesis to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-((2,3-dimethylphenyl)amino)-6-(4-methylbenzyl)-1,2,4-triazin-5(4H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can yield amine or alcohol derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated triazine derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can lead to a wide range of substituted triazine compounds with varying functional groups.

Scientific Research Applications

3-((2,3-dimethylphenyl)amino)-6-(4-methylbenzyl)-1,2,4-triazin-5(4H)-one has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: The compound is used in the production of specialty chemicals, agrochemicals, and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-((2,3-dimethylphenyl)amino)-6-(4-methylbenzyl)-1,2,4-triazin-5(4H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

    2,4,6-trimethyl-1,3,5-triazine: A triazine derivative with three methyl groups.

    2,4-diamino-6-(4-methylphenyl)-1,3,5-triazine: A triazine compound with amino and methylphenyl groups.

    6-(4-methylbenzyl)-1,2,4-triazin-3-amine: A triazine derivative with a methylbenzyl group and an amino group.

Uniqueness

3-((2,3-dimethylphenyl)amino)-6-(4-methylbenzyl)-1,2,4-triazin-5(4H)-one stands out due to its specific combination of functional groups and structural features. The presence of both dimethylphenyl and methylbenzyl groups, along with the triazinone core, imparts unique chemical and biological properties that differentiate it from other similar compounds. These unique features make it a valuable compound for various scientific research applications.

Properties

IUPAC Name

3-(2,3-dimethylanilino)-6-[(4-methylphenyl)methyl]-4H-1,2,4-triazin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O/c1-12-7-9-15(10-8-12)11-17-18(24)21-19(23-22-17)20-16-6-4-5-13(2)14(16)3/h4-10H,11H2,1-3H3,(H2,20,21,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGDWTBGJBSTYHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC2=NN=C(NC2=O)NC3=CC=CC(=C3C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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